(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile
CAS No.:
Cat. No.: VC20358730
Molecular Formula: C10H8ClF3N2
Molecular Weight: 248.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClF3N2 |
|---|---|
| Molecular Weight | 248.63 g/mol |
| IUPAC Name | (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrile |
| Standard InChI | InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1 |
| Standard InChI Key | NMEFHLVQAJYPQU-SECBINFHSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CC#N)N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC#N)N |
Introduction
(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a chloro substituent on a phenyl ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and reactivity in chemical synthesis.
Synthesis and Chemical Reactions
The synthesis of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves several steps, including multi-step organic reactions. Common methods include the use of various reagents under controlled conditions, often involving careful control of pH and temperature to optimize yields.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate or hydrogen peroxide | Controlled temperature and pH |
| Reduction | Lithium aluminum hydride or catalytic hydrogenation | Specific solvents and temperature |
| Substitution | Various nucleophiles under basic conditions | Careful pH control |
Biological Activity and Potential Applications
(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential interactions with biological targets such as enzymes and receptors, which are crucial for understanding its mechanisms of action and therapeutic potential.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile | Not explicitly provided | Trifluoromethyl and chloro substituents on a phenyl ring |
| (2S)-2-amino-4-(trifluoromethyl)phenyl)butanoic acid | C11H12F3N | Contains a butanoic acid moiety; studied for neuroprotective effects |
| 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | A simpler structure; used in dye synthesis and pharmaceuticals |
Comparison with Similar Compounds
Compounds sharing structural similarities with (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile include:
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(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile: This compound also contains an amino group and a nitrile group, with chlorine and trifluoromethyl substituents on the phenyl ring. It is notable for its potential in medicinal chemistry and organic synthesis.
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(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: This compound features an amino group attached to a propanol backbone and has a molecular weight of 253.65 g/mol. It may influence various biological pathways due to its structural characteristics .
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